molecular formula C15H18N4O2S2 B2780249 N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 392295-44-2

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2780249
CAS No.: 392295-44-2
M. Wt: 350.46
InChI Key: NFOHYJJSCYQKCY-UHFFFAOYSA-N
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Description

N-[5-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with a propanamide group and at position 5 with a sulfanylmethylcarbamoyl moiety linked to a 2,4-dimethylphenyl group. This structure combines a thiadiazole ring—known for its metabolic stability and electronic properties—with aromatic and amide functionalities, which are critical for intermolecular interactions in biological systems.

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-4-12(20)17-14-18-19-15(23-14)22-8-13(21)16-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOHYJJSCYQKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring.

Industrial Production Methods

These optimizations may include the use of more efficient catalysts, higher purity reagents, and controlled reaction environments to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the thiadiazole nucleus exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. For instance:

  • Inhibition of Mycobacterium tuberculosis : Compounds derived from thiadiazoles have demonstrated potent inhibitory effects against Mycobacterium tuberculosis, with some derivatives showing minimal inhibitory concentrations (MIC) as low as 1 mM against the H37Rv strain .
  • Antifungal Activity : Thiadiazole derivatives have also been tested against drug-resistant fungal strains, showing promising results in inhibiting growth .

Anti-Cancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. Notable findings include:

  • Inhibition of Glutaminase : Some thiadiazole derivatives are believed to inhibit glutaminase (GLS1), a target for cancer therapy. This inhibition can potentially disrupt metabolic pathways essential for tumor growth .
  • Cell Viability Studies : In vitro studies have indicated varying degrees of anticancer activity against different cell lines, including A549 and Caco-2 cells. These studies suggest that structural modifications can enhance anticancer efficacy .

Anti-Tuberculosis Agents

Research has highlighted the potential of thiadiazole derivatives as anti-tuberculosis agents. For example:

  • Mechanism of Action : Molecular docking studies have elucidated the binding interactions of these compounds with key enzymes involved in the survival of Mycobacterium tuberculosis, paving the way for new therapeutic strategies .

Anti-Inflammatory Effects

Thiadiazole compounds have been studied for their anti-inflammatory properties:

  • Cyclooxygenase Inhibition : Certain derivatives have been identified as potent inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. This suggests their potential use in treating inflammatory diseases .

Neuroprotective Effects

Some thiadiazole derivatives have shown promise in neuropharmacology:

  • Acetylcholinesterase Inhibition : Compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Results indicate that specific thiadiazoles could serve as lead compounds for developing anti-Alzheimer's medications .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Mycobacterium tuberculosis and various fungi
Anti-CancerInhibits GLS1; shows activity against cancer cell lines
Anti-TuberculosisPotent inhibitors of M. tuberculosis enzymes
Anti-InflammatoryInhibits cyclooxygenase enzymes
NeuroprotectiveInhibits acetylcholinesterase; potential for Alzheimer's treatment

Mechanism of Action

The mechanism of action of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, physicochemical properties, and reported bioactivities.

Structural Analogues and Substituent Effects

Thiadiazole vs. Oxadiazole Derivatives
  • Target Compound : Contains a 1,3,4-thiadiazole core, which enhances sulfur-mediated hydrophobic interactions and metabolic resistance compared to oxadiazole analogs .
  • Compound 7e () : Features a 1,3,4-oxadiazole ring substituted with a thiazolylmethyl group and an N-(2,4-dimethylphenyl)propanamide. The oxadiazole’s higher electronegativity may improve hydrogen bonding but reduce lipid solubility compared to thiadiazole .
  • Compound 8a () : Incorporates a 1,3,4-oxadiazole with a sulfonyl-piperidinyl group and 2,4-dimethylphenylpropanamide. The bulky piperidinyl group increases molecular weight (535 g/mol) and may hinder membrane permeability .
Sulfanyl-Linked Substituents
  • Target Compound : The sulfanylmethylcarbamoyl group (-SCH₂CONH-) provides a flexible linker for aryl group attachment, facilitating receptor binding.
  • Compound 14 () : Substitutes the sulfanyl group with a pyridinesulfonamide-chlorophenyl system, introducing strong electron-withdrawing effects that enhance stability but may reduce bioavailability .
  • Compound 8i () : Uses an indolylmethyl-sulfanyl group on oxadiazole, leveraging the indole’s planar structure for π-π stacking in antidiabetic target binding .
Aromatic and Amide Modifications
  • Compound 7d () : Introduces a 4-chlorophenylsulfonyl-piperidinyl group, adding steric bulk and halogen-mediated hydrophobic interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity Reference
Target Compound C₁₅H₂₀N₄O₂S₂ 352.5 Not reported 1,3,4-Thiadiazole, propanamide, 2,4-dimethylphenylcarbamoylmethyl sulfanyl Hypothetical -
7e (N-(2,4-dimethylphenyl)) C₁₇H₁₉N₅O₂S₂ 389 134–178 1,3,4-Oxadiazole, thiazolylmethyl sulfanyl Not specified
8a () C₂₄H₂₇ClN₄O₄S₂ 535 78–80 1,3,4-Oxadiazole, sulfonyl-piperidinyl, 2,4-dimethylphenyl LOX inhibition
8i () C₂₂H₂₂N₄O₂S 406 130–132 1,3,4-Oxadiazole, indolylmethyl sulfanyl, 4-ethylphenyl Antidiabetic
14 () C₁₅H₁₂ClN₅O₃S₃ 436.9 167–171 Pyridinesulfonamide, thiadiazolylthio, chlorophenyl Not specified
Key Observations:
  • Molecular Weight : The target compound (352.5 g/mol) is lighter than most analogs, suggesting better membrane permeability.
  • Melting Points : Higher melting points (e.g., 167–171°C in ) correlate with rigid structures or strong intermolecular forces, such as sulfonamide hydrogen bonds .

Biological Activity

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that belongs to the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

1. Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for their wide range of biological activities including antidiabetic , anticancer , antimicrobial , and anti-inflammatory properties. The structural diversity in these compounds allows for significant variations in their biological efficacy.

2. Antidiabetic Activity

Recent studies have highlighted the potential of thiadiazole derivatives as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. For instance:

  • Compound Efficacy : In vitro assays demonstrated that certain thiadiazole derivatives exhibited IC50 values significantly lower than traditional antidiabetic drugs like acarbose. For example, some derivatives showed IC50 values as low as 3.66 mM compared to acarbose's 13.88 mM .
  • Mechanism : The presence of specific functional groups (e.g., phenyl substituents) enhances the binding affinity to target enzymes, indicating a structure-activity relationship that can be exploited for drug development .

3. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

  • Cell Lines Tested : Studies conducted on A549 (lung cancer) and Caco-2 (colorectal cancer) cells revealed that certain thiadiazole derivatives significantly reduced cell viability, with Caco-2 cells showing heightened sensitivity .
  • IC50 Values : Compounds derived from this scaffold exhibited low IC50 values (e.g., 10.84 µM), indicating strong anticancer activity compared to untreated controls .

4. Antimicrobial Activity

Thiadiazole derivatives also demonstrate promising antimicrobial properties:

  • Broad-Spectrum Activity : Research indicates that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as drug-resistant strains .
  • Specific Findings : For example, certain derivatives showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

5. Neuroprotective Effects

The neuroprotective capabilities of thiadiazole compounds have been explored in the context of neurodegenerative diseases:

  • Protective Mechanisms : Some derivatives have shown the ability to protect neuronal cells from oxidative stress-induced damage. For instance, specific compounds were more effective than edaravone in protecting PC12 cells from sodium nitroprusside-induced toxicity .

6. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives:

Structural FeatureEffect on Activity
Presence of phenyl groupsIncreased binding affinity to target proteins
Functional group variationsAltered inhibitory potency against enzymes
Substitution patternsEnhanced anticancer efficacy in specific cell lines

7. Conclusion and Future Directions

The compound this compound shows significant promise across multiple biological activities including antidiabetic, anticancer, and antimicrobial effects. Continued research into its pharmacological mechanisms and optimization of its chemical structure could lead to the development of new therapeutic agents.

Further studies should focus on:

  • In vivo models to validate findings from in vitro studies.
  • Detailed exploration of the molecular mechanisms underlying its diverse biological activities.
  • Development of analogs with improved efficacy and reduced toxicity profiles.

These efforts will be crucial in translating laboratory findings into clinical applications for treating various diseases.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this thiadiazole derivative with high purity and yield?

  • Methodological Answer : The compound is synthesized via multi-step routes involving thiosemicarbazide cyclization, carbamoylation, and sulfanyl group introduction. Key steps include:

  • Cyclization : Use thiosemicarbazide with carboxylic acids under reflux in polar aprotic solvents (e.g., DMF) to form the thiadiazole core .
  • Sulfanyl Group Addition : React with [(2,4-dimethylphenyl)carbamoyl]methyl thiol under nitrogen to avoid oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
CyclizationThiosemicarbazide, DMF, 80°C60–7085
Sulfanyl Addition[(2,4-DMP)carbamoyl]methyl thiol, RT75–8090
Final PurificationEthanol/water recrystallization95+

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Answer : Use a combination of:

  • 1H/13C-NMR : Confirm substituent positions (e.g., thiadiazole C2-SH at δ 13.5 ppm in DMSO-d6) and carbamoyl protons (δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (S–H, ~2550 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ m/z 409.12) .

Q. How do solvent polarity and temperature influence reaction efficiency during synthesis?

  • Answer :

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance nucleophilic substitution rates in thiadiazole formation .
  • Temperature : Cyclization requires 80–100°C, while sulfanyl addition proceeds at RT to avoid side reactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictory bioactivity data across studies?

  • Methodological Answer :

  • Molecular Docking : Screen against target enzymes (e.g., alkaline phosphatase) to identify binding modes conflicting with experimental IC50 values .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to validate or challenge in vitro data .
  • SAR Analysis : Compare substituent effects (e.g., 2,4-dimethylphenyl vs. fluorophenyl) on bioactivity using QSAR models .

Q. What strategies mitigate cytotoxicity while retaining antimicrobial activity in thiadiazole derivatives?

  • Answer :

  • Structural Modifications : Replace the propanamide chain with trifluoromethyl or methanesulfonamide groups to reduce off-target interactions .
  • In Vitro Assays : Test cytotoxicity on HEK-293 cells (MTT assay) and antimicrobial activity (MIC against S. aureus) in parallel .
    • Data Table :
DerivativeCytotoxicity (IC50, μM)MIC (S. aureus, μg/mL)
Parent Compound45.212.5
Trifluoromethyl Analog>1008.3

Q. How can crystallography resolve ambiguities in molecular conformation?

  • Answer :

  • Single-Crystal X-ray Diffraction : Use SHELX suite for structure refinement. Key parameters:
  • Resolution : <1.0 Å data for accurate thiadiazole ring geometry .
  • Twinned Data : Apply SHELXL for high R-factor correction in anisotropic refinement .
  • Example : A related compound (CAS 1226432-11-6) showed a dihedral angle of 85.2° between thiadiazole and phenyl rings .

Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition mechanisms?

  • Answer :

  • Reproducibility Checks : Validate assay conditions (pH, temperature) and enzyme sources (e.g., recombinant vs. tissue-extracted alkaline phosphatase) .
  • Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. allosteric inhibition .

Methodological Recommendations

  • Synthetic Optimization : Prioritize air-free conditions for sulfanyl group stability .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .
  • Bioactivity Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to calibrate activity thresholds .

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